Enantioselective ERK2 DRS Fragment Binding: (5S)-Enantiomer vs. Racemate
In the 1.9 Å co‑crystal structure of ERK2 with compound 2507‑8 (PDB 6NBS), only the (5S)-enantiomer of 5‑benzyl‑4,5‑dihydro‑1H‑imidazol‑2‑amine is observed as Fragment B, occupying a hydrophobic groove between the CD and ED domains with key hydrophobic contacts at His123 and Tyr126 [1]. The racemate or the (R)-enantiomer is not resolved in the electron density, demonstrating enantioselective occupancy at this protein‑protein interaction site [2]. This is the only publicly available X‑ray structure of a 5‑substituted 2‑aminoimidazoline fragment directly bound to a kinase docking interface.
| Evidence Dimension | Enantioselective occupancy of ERK2 DRS hydrophobic groove (X‑ray crystallography) |
|---|---|
| Target Compound Data | (5S)-5-benzyl-4,5-dihydro-1H-imidazol-2-amine (Fragment B) – clearly resolved electron density; hydrophobic interactions with His123, Tyr126, Asp122, and Tyr314 [1] |
| Comparator Or Baseline | (5R)-enantiomer or racemate – no electron density resolved for the corresponding fragment at the DRS [2] |
| Quantified Difference | Resolution: 1.90 Å; R‑factor: 0.182; R‑free: 0.222 [PDB 6NBS]; occupancy: qualitative enantioselective (S >> R) [2] |
| Conditions | X‑ray crystallography of inactive ERK2 (residues 1–358) co‑crystallized with compound 2507‑8; data collected at 1.90 Å; model refined to R/Rfree 0.182/0.222 [1] |
Why This Matters
Procurement of the chirally pure (5S)-enantiomer is essential for fragment‑based drug discovery programs targeting the ERK2 DRS, as the racemic mixture does not produce the same binding event.
- [1] RCSB PDB – 6NBS: WT ERK2 with compound 2507-8. Deposited 2018-12-10. DOI: 10.2210/pdb6NBS/pdb. View Source
- [2] Sammons, R.M. et al. (2019). A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. ACS Chemical Biology, 14(6), 1183–1194. DOI: 10.1021/acschembio.9b00093. View Source
